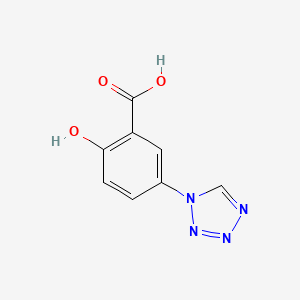

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-5-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGDTZSHJQPPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389682 | |

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339310-80-4 | |

| Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide on the Synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

A Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive and in-depth examination of a robust synthetic route to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 5-aminosalicylic acid. This guide elucidates the critical steps of diazotization and subsequent cyclization with an azide source to construct the tetrazole ring. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, practical experimental considerations, and the importance of stringent quality control to ensure the production of a high-purity final compound suitable for pharmaceutical research.

Introduction: The Significance of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound that has garnered attention in the pharmaceutical industry due to its unique structural features. The molecule integrates a salicylic acid moiety, known for its anti-inflammatory properties, with a 1H-tetrazole ring. The tetrazole group is a well-established bioisostere of a carboxylic acid, often imparting favorable pharmacokinetic properties such as enhanced metabolic stability and improved oral bioavailability. This combination of pharmacophores makes the title compound a valuable building block for the synthesis of novel therapeutic agents across various disease areas.

The successful synthesis of this compound with high purity is a critical first step in its journey as a potential drug candidate or a key intermediate. This guide will focus on a reliable and scalable synthetic methodology, providing a detailed protocol and the scientific rationale behind each step.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid involves the disconnection of the tetrazole ring. This strategy leads back to 5-aminosalicylic acid, a commercially available and cost-effective starting material. The formation of the tetrazole ring can then be achieved through a well-established chemical transformation: the reaction of a diazonium salt with an azide.

Caption: Retrosynthetic pathway for the target molecule.

The chosen forward synthesis, therefore, involves the diazotization of the amino group of 5-aminosalicylic acid to form a diazonium salt intermediate.[1][2][3] This is immediately followed by a reaction with sodium azide, which leads to the formation of an aryl azide that subsequently cyclizes to yield the tetrazole ring. This tandem diazotization/cyclization approach is efficient and avoids the isolation of the often-unstable diazonium salt.[4]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 5-Aminosalicylic acid | 153.14 | 15.3 | 0.10 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 |

| Sodium Azide (NaN₃) | 65.01 | 7.8 | 0.12 |

| Hydrochloric Acid (conc.) | 36.46 | ~25 mL | - |

| Acetic Acid | 60.05 | ~150 mL | - |

| Water (deionized) | 18.02 | As needed | - |

Critical Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment. Avoid contact with metals. All equipment should be decontaminated with a suitable oxidizing agent (e.g., ceric ammonium nitrate) after use.

Synthetic Procedure

-

Preparation of the Diazonium Salt:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 5-aminosalicylic acid (15.3 g, 0.10 mol) in 150 mL of glacial acetic acid.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add concentrated hydrochloric acid (~25 mL) while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 25 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Tetrazole Ring Formation:

-

In a separate beaker, carefully dissolve sodium azide (7.8 g, 0.12 mol) in 30 mL of deionized water.

-

Add the sodium azide solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid.

-

Dry the purified product under vacuum.

-

Mechanistic Insights

The synthesis proceeds through a well-understood reaction cascade.

Caption: Key mechanistic steps of the synthesis.

-

Diazotization: The primary aromatic amine of 5-aminosalicylic acid is converted to a diazonium salt by nitrosation with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3] The low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Azide Addition and Cyclization: The diazonium salt is a potent electrophile that readily reacts with the nucleophilic azide ion to form an aryl azide intermediate. This intermediate then undergoes an intramolecular [3+2] cycloaddition to form the thermodynamically stable tetrazole ring.[5]

Characterization and Quality Control

To ensure the identity and purity of the synthesized 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a comprehensive analytical characterization is essential.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons, hydroxyl proton, carboxylic acid proton, and tetrazole proton with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Confirmation of the carbon skeleton | Resonances corresponding to the carboxylic acid, aromatic carbons, and the tetrazole carbon. |

| Mass Spectrometry | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of the product (C₈H₆N₄O₃). |

| FT-IR Spectroscopy | Identification of functional groups | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and N=N/C=N (tetrazole ring). |

| HPLC | Quantitative purity analysis | A single major peak indicating high purity. |

Conclusion

The synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid from 5-aminosalicylic acid via a diazotization-cyclization sequence is an effective and reliable method. This guide has provided a detailed protocol, mechanistic insights, and a framework for the quality control of the final product. Adherence to the outlined procedures and safety precautions will enable researchers and drug development professionals to successfully synthesize this valuable compound for further investigation and application in the pharmaceutical sciences.

References

- EP0270815A1 - Process for the preparation of 5-aminosalicylic acid - Google P

- A Comprehensive Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid - Benchchem. (URL: )

- US4788331A - Method of preparing 5-amino salicylic acid - Google P

- 4-(1H-Tetrazol-5-yl)

- Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)

- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH. (URL: )

- Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles c

- Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcer

- WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)

- Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (URL: )

- Diazotisation - Organic Chemistry Portal. (URL: )

- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed Central. (URL: )

Sources

- 1. EP0270815A1 - Process for the preparation of 5-aminosalicylic acid - Google Patents [patents.google.com]

- 2. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. This molecule uniquely combines the structural features of salicylic acid and a 1H-tetrazole moiety, making it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] Its incorporation into a salicylic acid scaffold suggests potential for novel anti-inflammatory, analgesic, or other therapeutic activities. This document details its predicted physicochemical properties, spectroscopic signature, a plausible synthetic route, and discusses its potential biological relevance based on established structure-activity relationships.

Introduction and Significance

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is an aromatic heterocyclic compound. It belongs to the family of salicylic acids, which are known for their widespread therapeutic uses, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The core innovation in this molecule is the substitution of a 1H-tetrazole group at the 5-position of the benzene ring.

In modern drug discovery, tetrazoles are recognized as "privileged" scaffolds.[1] They are frequently employed as metabolically stable replacements for carboxylic acids, enhancing drug-like characteristics by improving oral bioavailability and membrane permeability.[1] The combination of the pharmacologically active salicylic acid core with the modulating tetrazole group presents a compelling strategy for developing novel therapeutic agents. Benzoic acid derivatives, in general, are foundational to organic chemistry and play a crucial role in the development of new drugs.[2]

Chemical Synthesis and Purification

While specific literature detailing the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is not abundant, a robust and logical synthetic pathway can be proposed based on established chemical transformations. The most plausible approach involves the construction of the tetrazole ring from a corresponding amine precursor via a diazonium intermediate.

Proposed Synthetic Pathway

The synthesis would logically begin from the commercially available 5-aminosalicylic acid. The workflow involves three key steps:

-

Diazotization: The primary aromatic amine of 5-aminosalicylic acid is converted into a diazonium salt using sodium nitrite under acidic conditions.

-

Azide Formation: The diazonium salt is then reacted with sodium azide to form an aryl azide intermediate.

-

Cyclization: The aryl azide undergoes an intramolecular cyclization to form the tetrazole ring. This step is often facilitated by heating.

This proposed pathway is efficient and utilizes common laboratory reagents.

Caption: Proposed synthetic workflow for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid.

Detailed Experimental Protocol (Prophetic)

-

Diazotization: Dissolve 5-aminosalicylic acid (1 equivalent) in a solution of hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 equivalents) in water dropwise. Vigorous nitrogen evolution will be observed. Allow the reaction to stir for 1-2 hours as it warms to room temperature.

-

Cyclization & Isolation: Heat the reaction mixture to 80-90 °C for 2-4 hours to facilitate cyclization. Cool the mixture and acidify with concentrated HCl to a pH of 1-2 to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration. Wash thoroughly with cold water. Recrystallize from an appropriate solvent system, such as ethanol/water, to yield the pure 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid.

Physicochemical Properties

The exact experimental values for this compound are not widely published. However, we can predict its properties based on its structure and data from analogous compounds like benzoic acid and its isomers.[3][4]

| Property | Predicted Value / Information | Source / Justification |

| Molecular Formula | C₈H₆N₄O₃ | Calculation |

| Molecular Weight | 206.16 g/mol | Calculation |

| Appearance | White to off-white crystalline solid | Analogy to salicylic acid and other tetrazole-benzoic acids.[4] |

| Melting Point | > 200 °C (with decomposition) | Tetrazole and carboxylic acid groups suggest strong intermolecular hydrogen bonding, leading to a high melting point. |

| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | The polar functional groups (hydroxyl, carboxyl, tetrazole) enhance solubility in polar solvents.[4] |

| pKa¹ (Carboxylic Acid) | ~3.5 - 4.0 | The electron-withdrawing nature of the tetrazole and hydroxyl groups would likely make the carboxylic acid slightly stronger than benzoic acid (pKa ~4.2). |

| pKa² (Phenolic OH) | ~8.0 - 9.0 | Expected to be slightly more acidic than phenol itself due to the electron-withdrawing substituents on the ring. |

| LogP | ~1.5 - 2.0 | Estimated based on the hydrophilic nature of the added tetrazole and hydroxyl groups compared to benzoic acid (LogP ~1.87).[4] |

Spectroscopic and Structural Analysis

Spectroscopic analysis is critical for confirming the structure of the synthesized compound. The following characteristics are predicted based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, tetrazole, and acidic protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet system (likely an ABC spin system) in the range of δ 7.5-8.5 ppm. The proton ortho to the carboxyl group will be the most downfield.

-

Tetrazole Proton (1H): A sharp singlet is expected for the C-H proton of the tetrazole ring, typically appearing far downfield, around δ 9.0-9.5 ppm.

-

Acidic Protons (2H): The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets. The carboxylic proton is highly deshielded and can appear anywhere from δ 10-13 ppm.[5] The phenolic proton signal is also broad and its position is concentration-dependent. These peaks may exchange with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6][7]

-

O-H Stretch (Phenol): A sharper, less broad peak around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl group.[6]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

N=N/C=N Stretches (Tetrazole): Peaks in the fingerprint region, typically between 1000-1500 cm⁻¹, corresponding to the tetrazole ring vibrations.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry would be the method of choice.

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 207.05.

-

Fragmentation: A characteristic fragmentation pattern for 5-substituted tetrazoles is the loss of a nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da).[8] Other expected fragments would arise from the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the salicylic acid moiety.

Caption: Predicted major fragmentation pathways in ESI-MS.

Potential Applications and Biological Activity

The structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid strongly suggests its potential as a therapeutic agent, primarily in the area of anti-inflammatory drug discovery.

Rationale for Biological Activity

-

Anti-Inflammatory Action: The salicylic acid core is a known inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. By blocking COX, the synthesis of prostaglandins is reduced, leading to anti-inflammatory and analgesic effects.

-

Bioisosterism and Improved Properties: The tetrazole group serves as a bioisostere of a carboxylic acid. This modification can lead to enhanced metabolic stability, improved cell permeability, and a modulated acidity profile, which can be advantageous for drug design.[1] Some tetrazole-benzoic acid hybrids have demonstrated antioxidant properties.[9]

-

Fragment-Based Drug Discovery (FBDD): This molecule can also be viewed as a valuable fragment for FBDD campaigns. The combination of a phenol, a carboxylic acid, and a tetrazole ring provides multiple points for hydrogen bonding and further chemical elaboration to build more complex and potent drug candidates.[1]

Derivatives of tetrazole-containing benzoic acids have been investigated for a range of biological activities, including as angiotensin-II receptor antagonists for treating hypertension.[10][11]

Safety and Handling

Based on GHS classifications for related compounds such as 4-(1H-tetrazol-5-yl)benzoic acid, this compound should be handled with care.[3] It is predicted to cause skin and serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is a promising chemical entity that merges the proven pharmacology of salicylic acid with the advantageous physicochemical properties of the tetrazole ring. While experimental data on this specific isomer is limited, its properties and behavior can be reliably predicted through expert analysis of its constituent parts and related structures. Its logical synthesis, distinct spectroscopic signature, and high potential for biological activity make it an attractive target for further research and development in medicinal chemistry.

References

Click to expand

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide.

- Pharmaffiliates. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery.

- MDPI. (2021, December 8). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study.

- National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Lyakhov, A. S., Gaponik, P. N., Voitekhovich, S. V., Ivashkevich, L. S., Kulak, A. A., & Ivashkevich, O. A. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 12), 1436–1437.

- PubMed. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- PubMed. (n.d.). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix.

- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- PubChem. (n.d.). (5P)-2-hydroxy-5-(6-methylquinolin-5-yl)benzoic acid.

- Jetten, A. M., Anderson, K., Deas, M. A., Kagechika, H., Lotan, R., Rearick, J. I., & Shudo, K. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research, 47(13), 3523–3527.

- National Institutes of Health. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate.

- National Institutes of Health. (n.d.). 3-(1H-Tetrazol-5-yl)benzoic acid.

- National Institutes of Health. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid.

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. 5(2), 25-29.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.

- ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl4 solution: The w OH bands of....

- PubChem. (n.d.). Benzoic Acid.

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of a specific CAS number for this particular isomer, this guide will also draw upon data from closely related structural analogs to provide a thorough understanding of its synthesis, physicochemical properties, and potential applications. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2][3] When incorporated into a salicylic acid scaffold, it presents a unique opportunity for the development of novel therapeutics. This document will delve into a proposed synthetic pathway, predicted chemical properties, and prospective applications in drug discovery, supported by established scientific literature.

Chemical Identity and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₈H₆N₄O₃ | Based on chemical structure |

| Molecular Weight | 206.16 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white crystalline solid | Based on related benzoic acid and tetrazole compounds[4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Typical for aromatic carboxylic acids |

| pKa | Two acidic protons: one on the carboxylic acid (approx. 3-4) and one on the tetrazole ring (approx. 4-5) | Salicylic acid pKa is ~2.97; 5-substituted tetrazoles have a pKa similar to carboxylic acids[3] |

| LogP | Moderately lipophilic | The combination of the polar tetrazole and carboxylic acid with the aromatic ring suggests a balanced lipophilicity. |

For comparison, the properties of a related isomer, 4-(1H-Tetrazol-5-yl)benzoic acid, are presented in Table 2.

Table 2: Physicochemical Properties of 4-(1H-Tetrazol-5-yl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | PubChem CID 323168[5] |

| Molecular Weight | 190.16 g/mol | PubChem CID 323168[5] |

| Hydrogen Bond Donor Count | 2 | PubChem CID 323168[5] |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID 323168[5] |

| Rotatable Bond Count | 1 | PubChem CID 323168[5] |

Synthesis of Tetrazole-Substituted Benzoic Acids

The synthesis of tetrazole-containing compounds is a well-established area of organic chemistry. The most common method for creating the 5-substituted-1H-tetrazole ring is through the [3+2] cycloaddition of an azide source with a nitrile.[6]

Proposed Synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

A plausible synthetic route to the target molecule would likely start from a readily available substituted salicylic acid derivative. A key intermediate would be 5-amino-2-hydroxybenzoic acid.

Experimental Protocol:

Step 1: Diazotization of 5-amino-2-hydroxybenzoic acid

-

Dissolve 5-amino-2-hydroxybenzoic acid in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Azide Formation

-

In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous stirring is essential. Nitrogen gas will evolve, indicating the formation of the aryl azide.

Step 3: Intramolecular Cyclization to form the Tetrazole Ring

-

The formation of the 1-substituted tetrazole from an aryl azide is not a standard reaction. A more likely pathway to the desired isomer would involve a different starting material or a multi-step process to introduce the tetrazole ring and then form the benzoic acid.

A more viable, alternative synthesis is proposed below:

Step 1: Synthesis of 5-cyano-2-hydroxybenzoic acid This intermediate can be synthesized from 5-bromo-2-hydroxybenzoic acid via a cyanation reaction, for example, using copper(I) cyanide.

Step 2: [3+2] Cycloaddition to form 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid

-

Dissolve 5-cyano-2-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and a Lewis acid catalyst like zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl).[4]

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

-

Filter, wash with cold water, and dry the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid.

Diagram 1: Proposed Synthesis of 2-hydroxy-5-(1H-tetrazol-5-yl)benzoic acid

A proposed synthetic workflow for the target compound.

Potential Applications in Drug Development

The unique combination of a salicylic acid scaffold and a tetrazole ring suggests several promising avenues for therapeutic applications.

-

Anti-inflammatory Agents: Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] The addition of a tetrazole ring could modulate this activity or introduce new pharmacological properties.

-

Antihypertensive Agents: Many successful antihypertensive drugs, such as losartan, incorporate a tetrazole ring as a bioisostere for a carboxylic acid.[8][9] This suggests that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid could be investigated as a potential angiotensin II receptor antagonist.

-

Antimicrobial and Antifungal Agents: Tetrazole derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[2] The salicylic acid moiety also possesses antiseptic properties, making the combined molecule a candidate for novel anti-infective agents.

Diagram 2: Potential Signaling Pathway Inhibition

Hypothesized antagonism of the AT1 receptor signaling pathway.

Safety and Handling

While specific safety data for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is not available, general precautions for handling aromatic carboxylic acids and tetrazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Closely related compounds like 4-(1H-Tetrazol-5-yl)benzoic acid are known to cause skin and serious eye irritation.[5] Similar hazards should be anticipated for the target molecule.

Conclusion

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid represents a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive overview based on the well-understood chemistry of its constituent parts. The proposed synthetic routes are based on established and reliable chemical transformations. The potential applications as anti-inflammatory, antihypertensive, and antimicrobial agents are grounded in the known bioactivities of both salicylic acid and tetrazole derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

ChemChart. 2-(1H-tetrazol-5-yl)benzoic acid (13947-58-5). Available from: [Link]

-

BioOrganics. 2-(1H-Tetraazol-5-yl)benzoic Acid. Available from: [Link]

-

Li, Y., & Yang, G. (2008). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o369. Available from: [Link]

-

Lyakhov, A. S., Gaponik, P. N., Voitekhovich, S. V., Ivashkevich, L. S., Kulak, A. A., & Ivashkevich, O. A. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 57(12), 1436–1437. Available from: [Link]

-

ResearchGate. A broad application of tetrazoles in medicines. Available from: [Link]

-

NIST. Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate. Available from: [Link]

-

Sci-Hub. 2-(1H-Tetrazol-1-yl)benzoic acid. Available from: [Link]

-

Zhou, H., & Wen, G. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14475–14503. Available from: [Link]

-

PubChem. 4-(1H-Tetrazol-5-yl)benzoic acid. Available from: [Link]

-

RSC Publishing. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials. Available from: [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available from: [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Synthetic Studies of 2-Hydroxy-5-(propargyloxy)benzoic Acid. Available from: [Link]

-

Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(21), 12061–12134. Available from: [Link]

-

ResearchGate. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Available from: [Link]

-

Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-22. Available from: [Link]

-

Ekinci, D., Şentürk, M., & Küfrevioğlu, Ö. İ. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents, 21(12), 1831–1841. Available from: [Link]

-

Park, J. H., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1826–1829. Available from: [Link]

-

Yin, P., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3963. Available from: [Link]

-

ResearchGate. Synthesis and physical-chemical properties of 2-(5-(1Н-tetrazol-1-ylmethyl)-4-R-4Н-1,2,4-triazol-3-yltio). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established methodologies to offer a robust framework for the analysis of this and similar heterocyclic compounds. While direct experimental data for this specific molecule is not widely published, this guide leverages spectral data from its core components—salicylic acid and 1-substituted tetrazoles—to provide a detailed and predictive analysis.

Introduction: A Molecule of Interest

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is a unique hybrid molecule that combines the well-known pharmacophore of salicylic acid with the versatile tetrazole moiety. The salicylic acid backbone is a cornerstone in medicinal chemistry, most famously as the active metabolite of aspirin, exhibiting anti-inflammatory, analgesic, and antipyretic properties.[1] The tetrazole ring is a bioisostere of the carboxylic acid group, often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding interactions with biological targets.[2] The strategic placement of the tetrazole group at the 5-position of the salicylic acid ring suggests potential for novel pharmacological activities, making its unequivocal structural characterization a critical step in any research and development endeavor.

This guide will delve into the predicted spectroscopic signature of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section will provide a theoretical foundation, a detailed experimental protocol, predicted data, and an in-depth interpretation.

Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of a novel compound. The following workflow outlines the logical progression of spectroscopic analyses.

Figure 1: A standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is expected to exhibit distinct signals for the aromatic protons, the tetrazole proton, and the acidic protons of the hydroxyl and carboxylic acid groups. The predicted chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 11.0 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[1] |

| ~10.0 | br s | 1H | OH | The phenolic proton is also deshielded and its chemical shift can be concentration and temperature dependent. |

| ~9.5 | s | 1H | H-tetrazole | The proton on the tetrazole ring is expected to be a sharp singlet in the downfield region.[3] |

| ~8.2 | d | 1H | H-6 | This proton is ortho to the carboxylic acid group, leading to deshielding. It will appear as a doublet due to coupling with H-4. |

| ~7.8 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~7.1 | d | 1H | H-3 | This proton is ortho to the hydroxyl group and will be a doublet due to coupling with H-4. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and hydroxyl groups.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[4]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-15 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the aromatic ring and the characteristic shifts of the tetrazole and carboxylic acid carbons.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carboxylic acid carbonyl carbon is highly deshielded.[5] |

| ~160 | C-2 | The carbon bearing the hydroxyl group is significantly deshielded.[5] |

| ~145 | C-tetrazole | The carbon atom of the tetrazole ring typically appears in this region.[6] |

| ~138 | C-5 | The carbon atom attached to the tetrazole ring. |

| ~132 | C-4 | Aromatic CH. |

| ~125 | C-6 | Aromatic CH. |

| ~120 | C-1 | The carbon atom attached to the carboxylic acid group. |

| ~118 | C-3 | Aromatic CH. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, with referencing to the DMSO-d₆ solvent peak at 39.52 ppm.[4]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, a compound of significant interest to researchers in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group, and its incorporation into the salicylic acid scaffold presents intriguing possibilities for modulating physicochemical and pharmacological properties. This document synthesizes information on the synthesis, spectroscopic characterization, and structural features of this molecule. While direct experimental data for this specific isomer is not widely published, this guide provides a robust theoretical and practical framework for its study, drawing upon established chemical principles and data from closely related analogs.

Introduction: The Rationale for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

The strategic replacement of a functional group with another that retains similar biological activity, known as bioisosterism, is a cornerstone of modern drug design. The tetrazole ring is a classic bioisostere of the carboxylic acid group, offering a similar acidic proton and steric profile while providing improved metabolic stability and pharmacokinetic properties in many cases.[1] The parent molecule, 2-hydroxybenzoic acid (salicylic acid), is a well-known pharmacophore. The introduction of a 1H-tetrazol-1-yl substituent at the C5 position creates a novel derivative with potential for unique biological activities. This guide will delve into the molecular architecture of this compound, providing researchers with the foundational knowledge required for its synthesis, identification, and further investigation.

Synthesis and Mechanistic Considerations

The synthesis of 1-substituted tetrazoles can be achieved through several established routes, most commonly involving the reaction of a primary amine with triethyl orthoformate and sodium azide.[2][3][4] For the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, the logical starting material would be 5-amino-2-hydroxybenzoic acid.

Proposed Synthetic Pathway

A plausible and efficient synthesis would proceed via a one-pot, three-component reaction. This approach is favored for its operational simplicity and often high yields.

Experimental Protocol: Synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

-

Reaction Setup: To a solution of 5-amino-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add triethyl orthoformate (1.2 eq) and sodium azide (1.2 eq).

-

Catalysis: An acid catalyst, such as ytterbium (III) triflate (Yb(OTf)₃) or L-proline, can be added to facilitate the reaction.[2]

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The optimal temperature and reaction time should be determined empirically, for example, by monitoring the reaction progress with thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Causality of Experimental Choices

-

Starting Material: 5-amino-2-hydroxybenzoic acid provides the necessary primary amine functionality at the desired position on the salicylic acid scaffold.

-

Reagents: Triethyl orthoformate acts as a source of a one-carbon unit, while sodium azide provides the requisite nitrogen atoms for the tetrazole ring.

-

Catalyst: The use of a catalyst like Yb(OTf)₃ enhances the rate of the cyclization reaction, leading to higher yields and shorter reaction times.[2]

-

Solvent: DMF is a common choice for this type of reaction due to its high boiling point and ability to dissolve the reactants.

Logical Diagram of the Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics based on the analysis of its constituent functional groups and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acidic protons of the carboxylic acid and hydroxyl groups, and the unique proton of the tetrazole ring. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the tetrazole and carboxylic acid groups and the electron-donating effect of the hydroxyl group. The acidic protons of the -COOH and -OH groups are expected to be broad singlets and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the carbon of the tetrazole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| ~13.0 (s, 1H, -COOH) | ~170 (-COOH) |

| ~11.0 (s, 1H, -OH) | ~160 (C-OH) |

| ~9.5 (s, 1H, tetrazole C-H) | ~140 (tetrazole C-H) |

| 7.5-8.5 (m, 3H, aromatic) | 115-140 (aromatic C) |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (hydroxyl) | 3200-3600 | Broad |

| O-H (carboxylic acid) | 2500-3300 | Very broad |

| C-H (aromatic) | 3000-3100 | Sharp |

| C=O (carboxylic acid) | 1680-1710 | Strong, sharp |

| C=C (aromatic) | 1450-1600 | Medium |

| N=N, C=N (tetrazole) | 1400-1600 | Medium |

| C-O | 1210-1320 | Medium |

The broadness of the O-H stretching bands is due to hydrogen bonding.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed. The fragmentation of 5-substituted 1H-tetrazoles often involves the loss of N₂ or HN₃.[7]

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecule, allowing for the determination of its elemental composition. For C₈H₆N₄O₃, the expected exact mass is approximately 206.0440.

Molecular Geometry and Crystallographic Insights

Crystal structures of related compounds such as 2-(1H-tetrazol-1-yl)benzoic acid[8], 3-(1H-tetrazol-5-yl)benzoic acid[9], and 4-(1H-tetrazol-5-yl)benzoic acid monohydrate[10] reveal that the tetrazole and benzene rings are generally planar. However, the dihedral angle between these two rings can vary significantly depending on the substitution pattern and crystal packing forces. For instance, in 2-(1H-tetrazol-1-yl)benzoic acid, the dihedral angle is 52.90°.[8]

It is expected that in the solid state, 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid will form an extensive network of intermolecular hydrogen bonds involving the carboxylic acid, hydroxyl, and tetrazole functionalities. These interactions will play a crucial role in determining the crystal packing and overall solid-state architecture.

Logical Diagram of Structural Features

Caption: Key structural components and intermolecular interactions of the title compound.

Potential Applications and Biological Significance

Tetrazole-containing compounds are of great interest in medicinal chemistry. The tetrazole group's ability to act as a bioisostere for carboxylic acids has led to its incorporation into numerous drug candidates.[1] Derivatives of benzoic acid have shown a wide range of biological activities.[11] Given that the parent salicylic acid has anti-inflammatory properties, it is plausible that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid could exhibit modulated or novel pharmacological activities. Further research is warranted to explore its potential as an anti-inflammatory, analgesic, or antimicrobial agent.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. By integrating established synthetic methodologies and spectroscopic principles with data from related compounds, a comprehensive picture of its chemical identity has been constructed. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug development, facilitating the synthesis, characterization, and further investigation of this promising molecule.

References

-

Su, W. -K., Hong, Z., Shan, W. -G., & Zhang, X. -X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)₃. European Journal of Organic Chemistry, 2006(12), 2723-2726. Link

-

Wang, T., Xu, L., & Dong, J. (2023). Synthesis of Tricyclic Tetrazoles by Cascade Diazotization/Intramolecular Radical C-H Heteroarylation of Arenes. The Journal of Organic Chemistry, 88(5), 2714–2725. Link

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Ramanathan, A., Manjce, P., & Sharma, G. V. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Request PDF. Link

-

Synthesis of different tetrazoles from several amines. (n.d.). ResearchGate. Link

-

Ivashkevich, O. A., & Gaponik, P. N. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Link

-

Mittal, R., Kumar, A., & Awasthi, S. K. (2018). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide. New Journal of Chemistry, 42(23), 18883-18890. Link

-

Karas, M., & Hillenkamp, F. (1993). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Journal of the American Society for Mass Spectrometry, 4(5), 399-409. Link

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Link

-

Sun, D., Liu, Y., & Li, Y. (2008). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1368. Link

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1756. Link

-

Chen, X. D., & Zhan, H. J. (2008). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o240. Link

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2001). 2-(1H-tetrazol-1-yl)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 57(12), 1436-1437. Link

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Link

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate. Link

-

Wikipedia. (n.d.). Benzoic acid. Link

-

Santa Cruz Biotechnology. (n.d.). 2-(1H-Tetrazol-5-yl)-benzoic acid. Link

-

Park, J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 6-9. Link

-

Chemchart. (n.d.). 2-(1H-tetrazol-5-yl)benzoic acid (13947-58-5). Link

-

Jetten, A. M., et al. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research, 47(13), 3523-3527. Link

-

Ismaili, L., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 18, 1286-1295. Link

-

Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]. (n.d.). IUCr. Link

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate. Link

-

PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid. Link

-

Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid. (n.d.). ResearchGate. Link

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC - NIH. Link

-

Karas, M., & Hillenkamp, F. (1993). Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix. ResearchGate. Link

-

MDPI. (2022). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Link

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Link

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Link

-

The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... (n.d.). ResearchGate. Link

-

NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. Link

-

NIST. (n.d.). Benzoic acid. Link

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. 2-(1H-tetrazol-1-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of the salicylate scaffold, a cornerstone of anti-inflammatory therapy, with the versatile tetrazole moiety presents a compelling frontier in medicinal chemistry. This technical guide delves into the prospective biological activities of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid derivatives, a class of compounds at the intersection of established pharmacology and novel chemical design. While direct literature on this specific scaffold is emerging, this document synthesizes knowledge from analogous structures to provide a robust framework for researchers. We will explore a plausible synthetic pathway, hypothesize on the anti-inflammatory and antimicrobial potential, and provide detailed, field-proven protocols for the evaluation of these activities. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising class of molecules.

Introduction: A Strategic Fusion of Pharmacophores

The enduring legacy of salicylic acid and its derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) is a testament to their therapeutic efficacy. The core mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, has been a foundational concept in anti-inflammatory drug development. Concurrently, the tetrazole ring has garnered significant attention in medicinal chemistry as a bioisostere for the carboxylic acid group.[1] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[1]

The strategic combination of these two pharmacophores in the form of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid offers a novel chemical scaffold with the potential for multifaceted biological activity. The hydroxyl and carboxylic acid groups of the salicylic acid backbone provide a well-established framework for anti-inflammatory action, while the tetrazole ring introduces a new vector for molecular interactions and potential antimicrobial properties. This guide will illuminate the path for the synthesis, characterization, and biological evaluation of this intriguing class of compounds.

Synthetic Strategy: A Proposed Pathway

While specific literature detailing the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is not extensively available, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles and related syntheses of tetrazole derivatives. The proposed synthesis commences with the readily available starting material, 5-aminosalicylic acid.

A potential synthetic approach involves the diazotization of 5-aminosalicylic acid followed by a Sandmeyer-type reaction with a cyanide source to yield 5-cyano-2-hydroxybenzoic acid. Subsequent [2+3] cycloaddition with sodium azide, a common method for tetrazole synthesis, would furnish the desired 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid.[2] Further derivatization, such as esterification of the carboxylic acid, would allow for the exploration of a chemical library to establish structure-activity relationships.

Caption: Proposed synthetic workflow for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid and its derivatives.

Anticipated Biological Activities and Mechanisms of Action

The unique hybrid structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid derivatives suggests a spectrum of potential biological activities, primarily centered around anti-inflammatory and antimicrobial effects.

Anti-inflammatory and Analgesic Potential

The salicylic acid moiety provides a strong rationale for investigating the anti-inflammatory properties of these derivatives. The primary mechanism is likely to involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the inflammatory cascade.

-

Mechanism of Action: COX Inhibition: The carboxylic acid and hydroxyl groups of the salicylic acid core are crucial for binding to the active site of COX enzymes. The tetrazole ring, as a bioisostere of a carboxylic acid, may also participate in these interactions, potentially leading to altered selectivity and potency compared to traditional NSAIDs. Inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid derivatives.

Antimicrobial Activity

The nitrogen-rich tetrazole ring is a well-established pharmacophore in a variety of antimicrobial agents. Its presence in the 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid scaffold suggests the potential for antibacterial and antifungal activity.

-

Postulated Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Tetrazole derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.

-

Cell Wall Synthesis Disruption: The structural features of these compounds may interfere with the biosynthesis of the bacterial cell wall.

-

Synergistic Effects: These derivatives could exhibit synergistic effects when used in combination with existing antibiotics, potentially overcoming resistance mechanisms.[3]

-

Experimental Protocols

To rigorously evaluate the hypothesized biological activities, a series of standardized in vitro assays are recommended.

In Vitro Anti-inflammatory Activity Assessment

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compounds dissolved in DMSO

-

Positive controls (e.g., indomethacin, celecoxib)

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds and controls.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the test compounds or controls to the respective wells and incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance at the appropriate wavelength according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

-

Antimicrobial Susceptibility Testing

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation and Interpretation

All quantitative data from the biological assays should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: In Vitro Anti-inflammatory Activity of 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid Derivatives

| Compound ID | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Parent Compound | Data to be determined | Data to be determined | Data to be determined |

| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |

| Derivative 2 | Data to be determined | Data to be determined | Data to be determined |

| Indomethacin | Reference Value | Reference Value | Reference Value |

| Celecoxib | Reference Value | Reference Value | Reference Value |

Table 2: Antimicrobial Activity (MIC in µg/mL) of 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid Derivatives

| Compound ID | S. aureus | E. coli | C. albicans |

| Parent Compound | Data to be determined | Data to be determined | Data to be determined |

| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |

| Derivative 2 | Data to be determined | Data to be determined | Data to be determined |

| Ciprofloxacin | Reference Value | Reference Value | N/A |

| Fluconazole | N/A | N/A | Reference Value |

Conclusion and Future Directions

The exploration of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid derivatives represents a promising avenue for the discovery of novel therapeutic agents with potential dual anti-inflammatory and antimicrobial activities. This technical guide provides a foundational framework for the synthesis and biological evaluation of this compound class. Future research should focus on the synthesis of a diverse library of derivatives to establish robust structure-activity relationships. In vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds. The insights gained from these investigations could pave the way for the development of a new generation of safe and effective treatments for a range of inflammatory and infectious diseases.

References

-

(ResearchGate)

-

[Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. ([Link]) (PubMed)

-

A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. ([Link]) (PubMed)

-

Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ([Link]) (PubMed)

-

Structure–activity relationship. | Download Scientific Diagram. ([Link]) (ResearchGate)

-

A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. ([Link]) (ScienceDirect)

-

(PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ([Link]) (ResearchGate)

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ([Link]) (NIH)

-

Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. ([Link]) (PubMed)

-

Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. ([Link]) (Journal of Applied Pharmaceutical Science)

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ([Link]) (NIH)

-

Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles | Request PDF. ([Link]) (ResearchGate)

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ([Link]) (PubMed)

-

Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. ([Link]) (MDPI)

-

(PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. ([Link]) (ResearchGate)

-

Synthesis of 1H-tetrazoles. ([Link]) (Organic Chemistry Portal)

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. ([Link]) (NIH)

-

Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. ([Link]) (MDPI)

-

5-Vinyl-1H-tetrazole. ([Link]) (MDPI)

-

Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis. ([Link]) (MDPI)

-

Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. ([Link]) (Beilstein Archives)

-

Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles. ([Link]) (Ingenta Connect)

-

Synthesis and Characterization of Some Tetrazole Derivatives from 5-Amino Salicylic Acid. ([Link]) (Pen2Print)

-

(PDF) Biological activities importance of Tetrazole derivatives. ([Link]) (ResearchGate)

-

Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation. ([Link]) (MDPI)

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid: A Strategic Approach for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering insights into the rationale behind experimental choices and the interpretation of structural data within the context of medicinal chemistry.

The strategic incorporation of a tetrazole moiety into a salicylic acid scaffold is a compelling tactic in modern drug design. The tetrazole ring often serves as a metabolically stable isostere of a carboxylic acid, potentially enhancing the pharmacokinetic profile of a drug candidate.[1][2][3] Understanding the three-dimensional structure of these molecules is paramount for predicting their interaction with biological targets and for the rational design of new chemical entities. While the specific crystal structure for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is not publicly available as of this writing, this guide will leverage established methodologies and data from closely related analogs to present a predictive and actionable framework for its structural analysis.

Rationale and Synthetic Strategy

The synthesis of tetrazole-containing compounds frequently proceeds from the corresponding nitrile.[3][4][5] A reliable synthetic route to the title compound is proposed, starting from the commercially available 2-hydroxy-5-cyanobenzoic acid. This approach involves a [3+2] cycloaddition reaction, a common and efficient method for forming the tetrazole ring.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid.

Detailed Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-5-cyanobenzoic acid (1.0 eq.), sodium azide (1.5 eq.), and triethylamine hydrochloride (1.5 eq.) in N,N-dimethylformamide (DMF).

-

Expert Insight: The use of triethylamine hydrochloride as a proton source in situ generates hydrazoic acid (HN3), the reactive species for the cycloaddition. This is a safer alternative to handling highly toxic and explosive hydrazoic acid directly. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

-

-

Cycloaddition: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-